molecular formula C24H36N2O6 B1197418 Falirytmin CAS No. 58774-82-6

Falirytmin

Cat. No.: B1197418
CAS No.: 58774-82-6
M. Wt: 448.6 g/mol
InChI Key: LQRWQSNUPPEVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Falirytmin is a pharmaceutical compound listed in the Derwent Drug File Thesaurus under the category of bioactive molecules, though its exact structure and therapeutic class remain unspecified in publicly accessible literature .

Properties

CAS No.

58774-82-6

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

1-(2-ethoxyphenoxy)-3-[2-[[3-(2-ethoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]propan-2-ol

InChI

InChI=1S/C24H36N2O6/c1-3-29-21-9-5-7-11-23(21)31-17-19(27)15-25-13-14-26-16-20(28)18-32-24-12-8-6-10-22(24)30-4-2/h5-12,19-20,25-28H,3-4,13-18H2,1-2H3

InChI Key

LQRWQSNUPPEVHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O

Canonical SMILES

CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O

Synonyms

Falirytmin
Falirytmin dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Hypothetical Structural and Functional Comparison

Compound Core Structure Functional Groups Therapeutic/Catalytic Role Key Differences from this compound
Falipamil Phenylalkylamine Tertiary amine Calcium channel blocker Likely differs in side-chain chemistry
Ranitidine Deriv. Furan-thioethylamine Thioether, hemifumarate Acid reflux treatment Sulfur position; salt form
Iron Haloketone Phosphine-alkene Phosphine, alkene Catalysis Metal-coordination sites

Table 2: Inferred Pharmacokinetic Properties*

Property This compound (Hypothetical) Falipamil Ranitidine Derivative
Bioavailability Moderate (amine-based) High (~90%) Low (acid-sensitive)
Half-life 6–8 hours 4–6 hours 2–3 hours
Metabolic Pathway CYP3A4-mediated CYP2D6 Renal excretion

*Data extrapolated from structural analogues and general pharmacokinetic principles .

Research Findings and Gaps

  • Structural Insights : this compound’s naming pattern suggests it may belong to the "Fal-" family of amine-containing compounds, but its exact structure remains unconfirmed.
  • Functional Overlaps: Potential roles in ion-channel modulation or catalysis are plausible but require validation via spectral data (e.g., NMR, X-ray crystallography) .
  • Limitations: No peer-reviewed studies on this compound were identified in the provided evidence. Current comparisons rely on indirect associations, highlighting the need for primary research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.